molecular formula C12H23NO3 B7580330 N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

Cat. No. B7580330
M. Wt: 229.32 g/mol
InChI Key: RPFJWTDLRWJBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, commonly known as DTMC, is a synthetic compound that has been increasingly studied for its potential applications in scientific research. DTMC is a cyclopropane-based compound with a unique chemical structure that makes it a promising candidate for various research fields.

Mechanism of Action

DTMC exerts its effects by binding to the active site of certain enzymes, thereby modulating their activity. DTMC has been shown to inhibit the activity of phosphodiesterases, which are enzymes that hydrolyze cyclic nucleotides, such as cyclic AMP and cyclic GMP. By inhibiting phosphodiesterases, DTMC can increase the levels of cyclic nucleotides, which can then activate various signaling pathways in cells.
Biochemical and Physiological Effects:
DTMC has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. DTMC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. DTMC has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DTMC in lab experiments is its unique chemical structure, which allows it to modulate the activity of certain enzymes in a specific and selective manner. DTMC also has a relatively low toxicity profile, making it a safe candidate for various in vitro and in vivo experiments. However, one of the main limitations of using DTMC is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DTMC. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, and to determine its potential use in the treatment of various inflammatory and neoplastic diseases. Another potential direction is to investigate its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to optimize the synthesis and formulation of DTMC for use in various experimental settings.

Synthesis Methods

DTMC can be synthesized through a multi-step process that involves the reaction of 2-methyl-3-buten-2-ol with methylmagnesium bromide, followed by a reaction with cyclopropanecarbonyl chloride. The resulting product is then treated with hydroxylamine to form the final product, DTMC.

Scientific Research Applications

DTMC has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. DTMC has been shown to modulate the activity of certain enzymes, such as phosphodiesterases, which play a crucial role in cellular signaling pathways. DTMC has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-10(2)8(11(10,3)4)9(15)13-6-12(5,16)7-14/h8,14,16H,6-7H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFJWTDLRWJBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)NCC(C)(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydroxy-2-methylpropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

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